Aurora-A Kinase Biochemical Inhibition: 1-Benzyl Substituent Delivers 0.212 μM IC50 in Imidazopyridine Series
In a series of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives, the incorporation of a 1-benzyl-1H-pyrazol-4-yl moiety at C7 (compound 7a) resulted in potent inhibition of Aurora-A kinase with an IC50 of 0.212 ± 0.107 μM. In contrast, the direct attachment of a p-fluorophenyl group to the N1-pyrazole (compound 7e) was detrimental, yielding IC50 values >10 μM for both Aurora-A and Aurora-B [1]. This 47-fold difference in potency underscores the critical role of the benzyl substituent in achieving kinase inhibition.
| Evidence Dimension | Aurora-A kinase biochemical inhibition |
|---|---|
| Target Compound Data | IC50 = 0.212 ± 0.107 μM (7a containing 1-benzyl-1H-pyrazol-4-yl moiety) |
| Comparator Or Baseline | IC50 > 10 μM (7e containing p-fluorophenyl group) |
| Quantified Difference | >47-fold improvement in potency |
| Conditions | Biochemical kinase assay, mean of two independent determinations |
Why This Matters
Demonstrates that the 1-benzyl substitution is essential for achieving low-micromolar Aurora-A inhibition, whereas direct aryl substitution ablates activity entirely.
- [1] Bavetsias, V., Pérez-Fuertes, Y., McIntyre, P. J., Atrash, B., Kosmopoulou, M., O'Fee, L., ... & Blagg, J. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. View Source
